1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid is a heterocyclic compound characterized by its unique molecular structure, which includes a pyridazine ring substituted with a p-tolyl group and a piperidine ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The IUPAC name reflects its structural complexity, indicating the presence of both a piperidine and a pyridazine moiety, which are integral to its chemical behavior and biological activity.
The compound can be sourced from various chemical suppliers and is often used in research settings for its synthetic versatility. It is primarily utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the field of pharmaceutical chemistry.
1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid falls under the classification of heterocyclic compounds, specifically pyridazines and piperidines. These classes are known for their diverse biological activities, making them significant in drug discovery and development.
The synthesis of 1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid typically involves several key steps:
The detailed synthetic route can vary based on the desired yield and purity. For example, using phase transfer catalysis can enhance the reaction efficiency when synthesizing derivatives of this compound. The optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up laboratory methods to industrial production .
The molecular formula of 1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid is C16H18N2O2. Its structure features:
The molecular weight is approximately 270.33 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm its structure and purity.
1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid can undergo several types of chemical reactions:
Each reaction type may require specific catalysts or conditions to proceed efficiently. For instance, oxidation reactions may utilize oxidizing agents like potassium permanganate or chromium trioxide, while reduction might involve reagents such as lithium aluminum hydride.
The mechanism of action for 1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with biological targets such as enzymes or receptors. The structural features allow it to bind effectively to these targets, potentially modulating their activity. This binding can lead to inhibition or activation of biochemical pathways, contributing to its pharmacological effects.
1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid typically appears as a solid compound with a melting point that can vary based on purity but is generally around 150–160 °C.
The compound exhibits solubility in polar solvents like methanol and ethanol but may be less soluble in non-polar solvents. Its stability under standard laboratory conditions makes it suitable for various synthetic applications.
1-(6-(p-Tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid has several applications:
Pyridazine-piperidine scaffolds represent a privileged structural motif in medicinal chemistry due to their dual capacity for target engagement and pharmacokinetic optimization. The pyridazine ring, a nitrogen-rich diazine, provides a planar, polar platform capable of forming multiple hydrogen bonds and dipole-dipole interactions with biological targets. When fused with the three-dimensional, conformationally flexible piperidine moiety, the resulting hybrid exhibits enhanced binding versatility. This is exemplified by the structural architecture of 1-(6-(p-tolyl)pyridazin-3-yl)piperidine-4-carboxylic acid (CAS: 1017378-18-5), where the piperidine's carboxylic acid group introduces a zwitterionic character at physiological pH, potentially improving water solubility and membrane permeability [1] [3]. These hybrids frequently serve as kinase inhibitors, GPCR modulators, or enzyme antagonists, leveraging the piperidine nitrogen for protonation and the pyridazine ring for π-stacking interactions. The presence of the carboxylic acid (–COOH) at the piperidine 4-position further enables prodrug derivatization (e.g., ester formation) or direct participation in target binding, as observed in structurally related stearoyl-CoA desaturase-1 (SCD-1) inhibitors [6].
The para-tolyl group (–C₆H₄–CH₃) appended to the pyridazine core in this compound is a critical pharmacophore influencing both physicochemical properties and biological interactions. This substituent contributes moderate lipophilicity (experimental LogP ≈ 2.66) [2], which balances aqueous solubility and membrane penetration. The methyl group’s electron-donating character enhances electron density in the adjacent pyridazine ring, potentially influencing binding affinity through CH-π or van der Waals interactions with hydrophobic enzyme pockets. Crucially, the p-tolyl’s linear geometry maximizes steric complementarity with flat binding sites, as demonstrated in benzoylpiperidine-based SCD-1 inhibitors where analogous ortho- or para-substituted benzyl groups significantly modulated in vivo triglyceride-lowering efficacy [6]. The methyl group also provides a metabolically stable alternative to halogens or methoxy groups, reducing susceptibility to oxidative metabolism while maintaining steric bulk [9].
Chemistry and Structural Features
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7